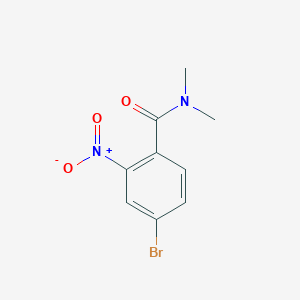

4-bromo-N,N-dimethyl-2-nitrobenzamide

描述

属性

IUPAC Name |

4-bromo-N,N-dimethyl-2-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2O3/c1-11(2)9(13)7-4-3-6(10)5-8(7)12(14)15/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAWCQMRMDQJXGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=C(C=C(C=C1)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N,N-dimethyl-2-nitrobenzamide typically involves the reaction of 4-bromo-2-nitrobenzoic acid with dimethylamine. One common method includes the following steps:

Conversion to Acid Chloride: 4-Bromo-2-nitrobenzoic acid is treated with thionyl chloride (SOCl2) to form the corresponding acid chloride.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are typically optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

化学反应分析

Types of Reactions

4-Bromo-N,N-dimethyl-2-nitrobenzamide can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.

Reduction: The nitro group can be reduced to an amino group under suitable conditions.

Hydrolysis: The amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used.

Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride in hydrochloric acid.

Hydrolysis: Acidic or basic conditions can be employed, typically using hydrochloric acid or sodium hydroxide.

Major Products

Nucleophilic Substitution: Products depend on the nucleophile used.

Reduction: 4-Bromo-N,N-dimethyl-2-aminobenzamide.

Hydrolysis: 4-Bromo-2-nitrobenzoic acid and dimethylamine.

科学研究应用

4-Bromo-N,N-dimethyl-2-nitrobenzamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential pharmacological properties.

Industry: Utilized in the development of new materials and chemical processes.

作用机制

The mechanism of action of 4-bromo-N,N-dimethyl-2-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that may interact with biological molecules. The bromine atom and dimethylamino group can also participate in various chemical reactions, influencing the compound’s overall reactivity and biological activity.

相似化合物的比较

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

*Estimated based on analogs.

Key Observations :

- Electronic Effects : The nitro group at C2 in all analogs creates a strong electron-withdrawing effect, directing electrophilic substitution to the meta position. Bromine at C4 further deactivates the ring but stabilizes intermediates in cross-coupling reactions .

- Solubility : Methoxy-substituted analogs (e.g., 4MNB) exhibit higher solubility in polar solvents compared to dimethylamide derivatives due to hydrogen-bonding capacity .

- Crystallinity : Compounds with nitro groups (e.g., 4-bromo-N-(2-nitrophenyl)benzamide) form denser crystal lattices (density ~1.785 Mg/m³) due to intermolecular N-H⋯O hydrogen bonds .

Reduction Potential and Prodrug Activation

Nitro-substituted benzamides are explored as prodrugs activated by nitroreductases. For example:

- SN 23862 (2,4-dinitrobenzamide mustard): Reduced selectively at the 2-nitro group under aerobic conditions, generating cytotoxic intermediates. The 4-substituent’s electronic nature (e.g., -SO₂Me vs.

- Hypothetical Activity of this compound : The dimethylamide group may sterically hinder enzyme binding, reducing activation efficiency compared to less bulky analogs.

Cross-Coupling Reactions

Bromo-substituted benzamides participate in Suzuki-Miyaura couplings. For instance:

Structural and Supramolecular Comparisons

| Compound Name | Dihedral Angle (Aromatic Planes) | Hydrogen Bonding | Crystal System |

|---|---|---|---|

| 4-Bromo-N-(2-nitrophenyl)benzamide | 4.1° between benzamide and nitrobenzene | N-H⋯O (2.06–2.20 Å) forms chains along [100] | Triclinic (P1) |

| (E)-4-Bromo-N'-(2-nitrobenzylidene)benzohydrazide | 4.1° between phenyl rings | N-H⋯O (2.89 Å) stabilizes chains | Monoclinic |

| 4MNB | Not reported | C-H⋯O and π-π stacking dominate | Triclinic |

Notable Trends:

- Planarity: Non-coplanar aromatic rings (dihedral angles >4°) reduce π-π stacking efficiency but enhance solubility.

- Hydrogen Bonding : Amide and nitro groups drive supramolecular assembly, critical for crystallinity .

生物活性

4-Bromo-N,N-dimethyl-2-nitrobenzamide is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article discusses its biochemical properties, mechanisms of action, and relevant research findings, including case studies and data tables.

This compound is characterized by the presence of a bromo group, a nitro group, and a dimethylamide moiety. The structural formula can be represented as follows:

Chemical Reactions

The compound is known to undergo several chemical reactions:

- Nucleophilic Substitution : The bromine atom can be substituted by various nucleophiles.

- Reduction : The nitro group can be reduced to an amino group.

- Hydrolysis : The amide bond can hydrolyze to yield the corresponding carboxylic acid and amine .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that may interact with biological molecules, influencing various cellular processes .

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer properties. It has been shown to inhibit cell proliferation in various cancer cell lines. For example, in vitro assays demonstrated that the compound effectively reduced the viability of cancer cells at low micromolar concentrations.

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| HepG2 | 5.89 | Inhibition of EGFR signaling |

| A431 | 2.06 | Induction of apoptosis |

| MiaPaCa2 | 1.32 | Cell cycle arrest and apoptosis induction |

These findings suggest that this compound may act as a potential candidate for further development in cancer therapeutics .

Enzyme Inhibition

The compound has also been studied for its enzyme inhibitory activities. It has shown selective inhibition against certain kinases involved in cancer progression. For instance, it has been identified as a MEK kinase inhibitor, which plays a crucial role in the MAPK signaling pathway associated with cell growth and differentiation .

Study on Cell Proliferation

In a controlled laboratory study, this compound was administered to various cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with significant effects observed at concentrations as low as 1 μM.

Toxicological Assessment

A toxicological assessment was conducted using animal models to evaluate the safety profile of the compound. At lower doses, no significant adverse effects were noted; however, higher doses resulted in liver toxicity and neurotoxic symptoms. This highlights the importance of dosage regulation when considering therapeutic applications .

常见问题

Q. What synthetic routes are commonly employed for the preparation of 4-bromo-N,N-dimethyl-2-nitrobenzamide, and what are the critical reaction conditions?

The synthesis typically involves sequential functionalization of the benzene ring. Bromination and nitration steps require precise control of electrophilic aromatic substitution conditions. For example, bromination may use liquid bromine with a catalyst like FeBr₃, while nitration employs a mixture of HNO₃ and H₂SO₄ at low temperatures (0–5°C). The dimethylamide group is introduced via amidation using dimethylamine and a coupling agent (e.g., DCC or EDC) under anhydrous conditions. Monitoring reaction progress via TLC and optimizing stoichiometry are critical to minimize side products .

Q. Which spectroscopic and crystallographic methods are most effective for structural characterization of this compound?

- NMR spectroscopy : ¹H and ¹³C NMR confirm the presence of dimethylamide protons (δ ~2.8–3.2 ppm) and aromatic protons influenced by bromine and nitro groups.

- X-ray crystallography : Single-crystal diffraction using SHELX software (SHELXL for refinement) resolves bond lengths and angles, particularly the steric effects of the dimethylamide group .

- Mass spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 287.0) and fragmentation patterns .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Use personal protective equipment (gloves, goggles, lab coat) due to potential skin/eye irritation (H315, H319). Work in a fume hood to avoid inhalation (H335). Store in inert atmospheres at 2–8°C, and dispose of waste via halogenated organic protocols. Refer to SDS guidelines for emergency measures (e.g., P305+P351+P338 for eye exposure) .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations elucidate the electronic properties and reactivity of this compound?

Hybrid functionals (e.g., B3LYP) incorporating exact exchange terms (e.g., Becke’s 1993 method) accurately predict frontier molecular orbitals (HOMO/LUMO) and charge distribution. Basis sets like 6-311++G(d,p) model the electron-withdrawing effects of nitro and bromine groups, explaining regioselectivity in further reactions (e.g., nucleophilic aromatic substitution) .

Q. What role does the nitro group play in mediating redox reactions or biological activity?

The nitro group can undergo reduction to an amine (-NH₂) under catalytic hydrogenation (H₂/Pd-C), altering electronic properties. In biological systems, nitro groups participate in redox cycling, generating reactive oxygen species (ROS) that inhibit enzymes like urease. Assays using Helicobacter pylori cultures quantify inhibition kinetics (IC₅₀) .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies may arise from assay conditions (e.g., pH, solvent). Standardize protocols using positive controls (e.g., acetohydroxamic acid for urease inhibition) and validate results via dose-response curves. Cross-validate with computational docking studies (AutoDock Vina) to correlate activity with binding affinity to target proteins .

Q. What challenges arise in crystallizing this compound, and how are they addressed?

Polymorphism and twinning are common due to planar nitro and bulky dimethylamide groups. Slow evaporation from polar aprotic solvents (e.g., DMF/EtOH) at 4°C improves crystal quality. Use SHELXD for phase problem resolution and Olex2 for structure visualization. High-resolution data (≤1.0 Å) mitigate thermal motion artifacts .

Q. What strategies optimize the compound’s solubility and stability for in vitro studies?

- Solubility : Use co-solvents (DMSO ≤1% v/v) or cyclodextrin inclusion complexes.

- Stability : Avoid prolonged light exposure (nitro group photodegradation) and store lyophilized samples under argon. Monitor decomposition via HPLC-PDA at 254 nm .

Methodological Tables

Table 1. Key Synthetic Steps and Conditions

| Step | Reagents/Conditions | Yield Optimization Tips |

|---|---|---|

| Bromination | Br₂, FeBr₃, 0–5°C, 2 h | Use excess FeBr₃ for regioselectivity |

| Nitration | HNO₃/H₂SO₄, 0°C, 1 h | Quench with ice to prevent over-nitration |

| Amidation | Dimethylamine, DCC, CH₂Cl₂, RT, 12 h | Anhydrous conditions critical |

Table 2. Computational Parameters for DFT Studies

| Parameter | Value/Method | Relevance |

|---|---|---|

| Functional | B3LYP | Balances accuracy and cost |

| Basis Set | 6-311++G(d,p) | Captures polarization effects |

| Solvent Model | PCM (Water) | Mimics aqueous reactivity |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。